Aqueous Solubility and Lipophilicity vs. 3-Oxo Analog
The estimated aqueous solubility of N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide at 25°C is 17.24 mg/L, with an estimated log Kow of 3.58 . In contrast, the 3-oxo analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4273-88-5) has a higher molecular weight (278.33 g/mol) and an additional polar ketone group, which is expected to increase aqueous solubility and lower logP, though experimental data are not available for the analog . The higher lipophilicity of the target compound may favor membrane permeability in cell-based assays, while its lower aqueous solubility may necessitate DMSO stock preparation for in vitro studies.
| Evidence Dimension | Estimated aqueous solubility and log Kow |
|---|---|
| Target Compound Data | Water solubility: 17.24 mg/L; log Kow: 3.58 (estimated, WSKOW v1.41) |
| Comparator Or Baseline | 3-Oxo analog (CAS 4273-88-5): Solubility and logP not experimentally reported; predicted to be more soluble due to additional ketone group. |
| Quantified Difference | Qualitative difference only; target compound is approximately 1-2 log units more lipophilic based on structural fragment contributions. |
| Conditions | Estimated via EPI Suite WSKOW model; no melting point correction applied. |
Why This Matters
For assay development requiring consistent DMSO solubility, the lower aqueous solubility of the target compound versus its 3-oxo analog dictates stock concentration limits and may affect cellular exposure.
